![molecular formula C9H7BrF3NO B1378405 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide CAS No. 1437794-64-3](/img/structure/B1378405.png)
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide
Overview
Description
“2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7BrF3NO . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and an acetamide group . The InChI code for this compound is 1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide” include a melting point of 144-146°C, a predicted boiling point of 346.6±42.0 °C, and a predicted density of 1.666±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Organic Synthesis
It serves as a versatile building block for organic synthesis, facilitating the production of a wide range of compounds. It acts as a catalyst in synthesizing diverse organic substances, including polymers .
Medicinal Chemistry
The compound provides a chemically differentiated building block for medicinal chemistry, particularly in the preparation of drug candidates containing hindered amine motifs .
Chemical Shift Sensitivity Studies
In nuclear magnetic resonance (NMR) spectroscopy, this compound is evaluated for its chemical shift dispersion properties, which is essential in the study of molecular structures .
Synthesis of Pexidartinib
It is involved in the synthesis process of pexidartinib, a drug used to treat specific types of tumors .
Thiourea Derivatives Production
This compound is used to produce thiourea derivatives, which have various applications in scientific research and industrial processes .
Safety and Hazards
Future Directions
The use of fluorinated compounds, such as “2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide”, in 19F NMR studies of proteins has been discussed in the literature . These studies aim to optimize the resolution of 19F NMR by using fluorinated moieties whose chemical shifts are sensitive to subtle changes in the local dielectric and magnetic shielding environment . This suggests potential future directions in the field of protein structure-function studies using fluorinated compounds.
Mechanism of Action
Mode of Action
It is known that the compound contains a trifluoromethyl group, which is often used in medicinal chemistry due to its ability to modulate the physicochemical properties of drug molecules .
Pharmacokinetics
The compound’s trifluoromethyl group can potentially enhance its metabolic stability and bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . The compound’s action and efficacy could also be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-2-1-5(4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONUCUCBQVJEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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